molecular formula C22H18N2O2 B14697906 (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone CAS No. 22397-80-4

(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone

Cat. No.: B14697906
CAS No.: 22397-80-4
M. Wt: 342.4 g/mol
InChI Key: LASLFMMIPCCRAS-UHFFFAOYSA-N
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Description

(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone typically involves multi-step organic reactions. One possible route includes:

    Formation of Quinoxaline Core: Starting with the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.

    Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Coupling: Coupling the quinoxaline derivative with phenylmethanone under specific conditions to obtain the final product.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoyl or phenylmethanone groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, simpler in structure.

    Benzoylquinoxaline: Lacks the phenylmethanone group.

    Phenylquinoxaline: Lacks the benzoyl group.

Uniqueness

(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is unique due to the presence of both benzoyl and phenylmethanone groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

22397-80-4

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

(4-benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone

InChI

InChI=1S/C22H18N2O2/c25-21(17-9-3-1-4-10-17)23-15-16-24(20-14-8-7-13-19(20)23)22(26)18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

LASLFMMIPCCRAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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